4-(1H-ピラゾール-4-イル)ピリミジン

説明

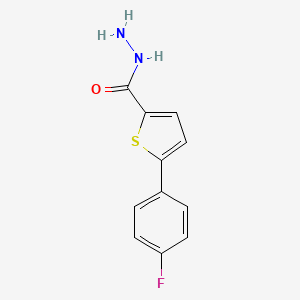

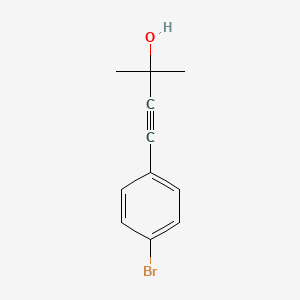

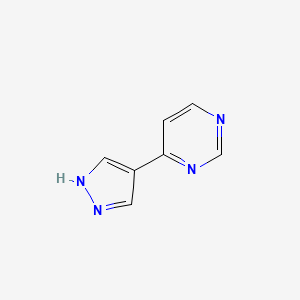

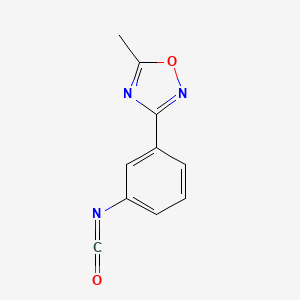

“4-(1H-pyrazol-4-yl)pyrimidine” is a chemical compound that has a pyrazole and pyrimidine ring in its structure . It is an important intermediate in the preparation of the Janus kinase inhibitor INCB018424 . It is also used in the preparation of deazapurines such as Ruxolitinib, which is a selective Janus tyrosine kinase (JAK1 and JAK2) inhibitor used in the treatment of myeloproliferative neoplasms and psoriasis .

Molecular Structure Analysis

The molecular structure of “4-(1H-pyrazol-4-yl)pyrimidine” consists of a pyrazole ring attached to a pyrimidine ring . The exact structure and properties can vary depending on the specific substituents attached to these rings.

Chemical Reactions Analysis

The chemical reactions involving “4-(1H-pyrazol-4-yl)pyrimidine” are not explicitly mentioned in the search results . More specific information might be available in specialized chemical databases or literature.

科学的研究の応用

抗がん剤:CDK2阻害

この化合物は、癌治療におけるCDK2阻害剤としての可能性について研究されてきました。CDK2またはサイクリン依存性キナーゼ2は、細胞周期調節において重要な役割を果たすタンパク質キナーゼです。CDK2を標的とする阻害剤は、細胞周期を停止させ、癌細胞の死につながる可能性があります。ある研究では、4-(1H-ピラゾール-4-イル)ピリミジンの誘導体が強力なCDK2阻害活性を示し、癌細胞株のパネルに対して抗増殖活性を示したことが示されています .

抗菌活性

4-(1H-ピラゾール-4-イル)ピリミジンのいくつかの誘導体は、大腸菌、黄色ブドウ球菌、枯草菌などの細菌株に対して有意な活性を示してきました。これらの知見は、これらの化合物を抗菌剤に開発する可能性を示唆しており、抗生物質耐性に対する懸念の高まりに対処しています .

細胞毒性評価

4-(1H-ピラゾール-4-イル)ピリミジン誘導体の細胞毒性効果は、HeLa細胞およびMCF-7細胞を含むさまざまな癌細胞株に対してin vitroで評価されています。この評価は、これらの化合物を抗がん剤として使用する場合の潜在的な治療指数を決定するために重要です .

酵素阻害剤

4-(1H-ピラゾール-4-イル)ピリミジン構造の一部であるピラゾール部分は、酵素阻害剤の合成における足場として頻繁に使用されます。これらの阻害剤は、さまざまな酵素を標的とし、さまざまな疾患において治療の可能性を提供します .

作用機序

Mode of Action

4-(1H-pyrazol-4-yl)pyrimidine interacts with its targets, the JNKs, by inhibiting their activity . This inhibition is achieved through competitive binding at the ATP-binding site of the JNKs . The compound’s interaction with the JNKs leads to a decrease in the kinase’s activity, thereby reducing the downstream effects of JNK activation .

Biochemical Pathways

The inhibition of JNKs by 4-(1H-pyrazol-4-yl)pyrimidine affects various biochemical pathways. JNKs regulate signal transduction events in response to environmental stress . Therefore, the inhibition of JNKs can lead to a reduction in the cellular response to stress, which can have downstream effects on various cellular processes .

Pharmacokinetics

In terms of ADME properties, 4-(1H-pyrazol-4-yl)pyrimidine has been found to possess favorable permeability and a low potential for efflux . It is rapidly cleared in liver microsomal incubations .

Result of Action

The molecular and cellular effects of 4-(1H-pyrazol-4-yl)pyrimidine’s action primarily involve the reduction of JNK activity. This can lead to a decrease in the cellular response to stress, potentially providing therapeutic benefits in conditions where JNK activity is implicated, such as neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of 4-(1H-pyrazol-4-yl)pyrimidine can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, including its permeability and clearance, can be affected by factors such as the physiological state of the liver . Additionally, the compound’s interaction with its target, the JNKs, can be influenced by the cellular environment, including the presence of other signaling molecules .

生化学分析

Biochemical Properties

4-(1H-pyrazol-4-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. By inhibiting these kinases, 4-(1H-pyrazol-4-yl)pyrimidine can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, it binds to specific receptors on the cell surface, altering their conformation and activity.

Cellular Effects

The effects of 4-(1H-pyrazol-4-yl)pyrimidine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-(1H-pyrazol-4-yl)pyrimidine can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. In normal cells, this compound can enhance metabolic activities by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 4-(1H-pyrazol-4-yl)pyrimidine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, it can inhibit the activity of tyrosine kinases by competing with ATP for binding to the kinase domain . This inhibition leads to the downregulation of downstream signaling pathways that are essential for cell survival and proliferation. Additionally, 4-(1H-pyrazol-4-yl)pyrimidine can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The effects of 4-(1H-pyrazol-4-yl)pyrimidine change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. In in vitro studies, the effects of 4-(1H-pyrazol-4-yl)pyrimidine on cellular function can be observed within hours of treatment, with long-term effects becoming evident after several days . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall organism health.

Dosage Effects in Animal Models

The effects of 4-(1H-pyrazol-4-yl)pyrimidine vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

4-(1H-pyrazol-4-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, 4-(1H-pyrazol-4-yl)pyrimidine can affect the activity of cofactors that are essential for enzymatic reactions, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of 4-(1H-pyrazol-4-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-(1H-pyrazol-4-yl)pyrimidine within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 4-(1H-pyrazol-4-yl)pyrimidine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 4-(1H-pyrazol-4-yl)pyrimidine can interact with transcription factors and influence gene expression. In the mitochondria, it can modulate metabolic activities and influence cellular energy production.

特性

IUPAC Name |

4-(1H-pyrazol-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWTWNCQBNQUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408040 | |

| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28648-87-5 | |

| Record name | 4-(1H-Pyrazol-4-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28648-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 4-(1H-pyrazol-4-yl)pyrimidine scaffold interact with its target, JNK, and what are the downstream effects of this interaction?

A1: The provided abstract focuses on the optimization of 4-(1H-pyrazol-4-yl)pyrimidine derivatives as pan-JNK inhibitors. While the exact binding mode is not described in this abstract, it mentions the use of X-ray crystallography and computational modeling during the lead optimization process []. This suggests that structural information about the interaction between the 4-(1H-pyrazol-4-yl)pyrimidine derivatives and JNK was obtained and utilized to guide further chemical modifications. JNK, or c-Jun N-terminal kinases, are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in cellular processes like inflammation, apoptosis, and gene expression. Inhibiting JNK activity has been explored as a therapeutic strategy for various diseases, including neurodegenerative diseases like Huntington's disease.

Q2: What were the key challenges in optimizing the pharmacokinetic properties of the 4-(1H-pyrazol-4-yl)pyrimidine derivatives, and how did the researchers address them?

A2: The research highlighted the challenge of rapid clearance for the 4-(1H-pyrazol-4-yl)pyrimidine derivatives, particularly in liver microsomal incubations []. While one optimized compound (9t) demonstrated desirable permeability and low efflux potential, its high plasma clearance limited brain exposure. To overcome this, researchers co-administered 9t with 1-aminobenzotriazole, a pan-cytochrome P450 inhibitor, successfully achieving brain exposure levels sufficient for further investigation in a mouse model []. This approach highlights the importance of optimizing not only the compound's inherent properties but also considering strategic co-administration to modulate its pharmacokinetic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)